molecular formula C14H17N5O2S B14100574 N-cyclopropyl-1-(7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)piperidine-3-carboxamide

N-cyclopropyl-1-(7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)piperidine-3-carboxamide

Cat. No.: B14100574
M. Wt: 319.38 g/mol
InChI Key: KOUCXUPRKJMTOJ-UHFFFAOYSA-N
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Description

1-(7-Oxo-6,7-dihydro-thiazolo[4,5-d]pyrimidin-2-yl)-piperidine-3-carboxylic acid cyclopropylamide is a complex organic compound that belongs to the class of thiazolo[4,5-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a thiazole ring fused to a pyrimidine ring, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-Oxo-6,7-dihydro-thiazolo[4,5-d]pyrimidin-2-yl)-piperidine-3-carboxylic acid cyclopropylamide typically involves multiple steps. One common method involves the reaction of hydrazonoyl halides with various precursors under specific conditions. For example, the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yields the desired thiazolo[4,5-d]pyrimidine derivatives .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as microwave-assisted synthesis can be employed to enhance yield, save time, and ensure environmental safety .

Chemical Reactions Analysis

Types of Reactions

1-(7-Oxo-6,7-dihydro-thiazolo[4,5-d]pyrimidin-2-yl)-piperidine-3-carboxylic acid cyclopropylamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazonoyl halides, triethylamine, and ethanol. Reaction conditions often involve heating under reflux or using microwave-assisted techniques .

Major Products

The major products formed from these reactions include various thiazolo[4,5-d]pyrimidine derivatives, which can be further modified to enhance their biological activity .

Mechanism of Action

The mechanism of action of 1-(7-Oxo-6,7-dihydro-thiazolo[4,5-d]pyrimidin-2-yl)-piperidine-3-carboxylic acid cyclopropylamide involves its interaction with specific molecular targets and pathways. For example, it acts as a topoisomerase I inhibitor, stabilizing the topoisomerase I/DNA complex and inhibiting the proliferation of cancer cells . Additionally, it may interact with other molecular targets such as phosphatidylinositol 3-kinase and ubiquitin-specific protease 7 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(7-Oxo-6,7-dihydro-thiazolo[4,5-d]pyrimidin-2-yl)-piperidine-3-carboxylic acid cyclopropylamide is unique due to its specific structure, which includes a piperidine ring and a cyclopropylamide group. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C14H17N5O2S

Molecular Weight

319.38 g/mol

IUPAC Name

N-cyclopropyl-1-(7-oxo-6H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)piperidine-3-carboxamide

InChI

InChI=1S/C14H17N5O2S/c20-12(17-9-3-4-9)8-2-1-5-19(6-8)14-18-11-10(22-14)13(21)16-7-15-11/h7-9H,1-6H2,(H,17,20)(H,15,16,21)

InChI Key

KOUCXUPRKJMTOJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC3=C(S2)C(=O)NC=N3)C(=O)NC4CC4

Origin of Product

United States

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